

# A Comprehensive Technical Guide to 4-Chloro-8-iodoquinazoline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Chloro-8-iodoquinazoline

Cat. No.: B175156

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Chloro-8-iodoquinazoline** is a halogenated quinazoline derivative that serves as a pivotal building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position and an iodine atom at the 8-position, makes it a versatile precursor for the synthesis of a wide array of functionalized quinazoline scaffolds. These scaffolds are of significant interest due to their prevalence in a variety of biologically active compounds, most notably as inhibitors of receptor tyrosine kinases (RTKs) implicated in cancer progression. This technical guide provides an in-depth overview of **4-Chloro-8-iodoquinazoline**, including its chemical properties, synthesis, key reactions, and its role in the development of targeted therapeutics.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-Chloro-8-iodoquinazoline** is presented below.

| Property          | Value                                                                                        | Reference           |
|-------------------|----------------------------------------------------------------------------------------------|---------------------|
| CAS Number        | 125096-73-3                                                                                  | <a href="#">[1]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>4</sub> ClIN <sub>2</sub>                                              | <a href="#">[2]</a> |
| Molecular Weight  | 290.49 g/mol                                                                                 | <a href="#">[2]</a> |
| Appearance        | White to yellow to green powder to crystal                                                   | <a href="#">[3]</a> |
| Melting Point     | 175 - 179 °C                                                                                 | <a href="#">[3]</a> |
| Purity            | ≥ 98% (GC)                                                                                   | <a href="#">[3]</a> |
| Solubility        | Soluble in some organic solvents such as chloroform, dimethyl sulfoxide and dichloromethane. | <a href="#">[4]</a> |

## Suppliers

**4-Chloro-8-iodoquinazoline** is commercially available from various chemical suppliers. A selection of vendors is provided below for reference. Pricing and availability are subject to change and should be confirmed with the respective supplier.

| Supplier                              | Product Number | Purity     | Available Quantities |
|---------------------------------------|----------------|------------|----------------------|
| AK Scientific                         | X9612          | -          | 2.5g                 |
| Alichem                               | 125096733      | -          | 25g                  |
| American Custom Chemicals Corporation | HCH0358971     | -          | 5MG                  |
| Biosynth Carbosynth                   | FC43507        | -          | 5G                   |
| BLD Pharm                             | BD755372       | -          | -                    |
| ChemicalBook                          | CB7708578      | -          | -                    |
| Chem-Impex                            | 29186          | ≥ 98% (GC) | -                    |
| ChemUniverse                          | -              | -          | Custom Quote         |
| Simson Pharma Limited                 | -              | -          | Custom Quote         |
| TCI America                           | C2775          | >98.0%     | 1g, 5g               |

## Synthesis of 4-Chloro-8-iodoquinazoline

A reported method for the synthesis of **4-Chloro-8-iodoquinazoline** involves a regioselective metalation of 4-chloroquinazoline followed by quenching with iodine.[\[3\]](#)

### Experimental Protocol:

Materials:

- 4-Chloroquinazoline
- In situ trapping metalation reagents (e.g., lithium diisopropylamide (LDA) or a similar strong base)
- Iodine (I<sub>2</sub>)

- Anhydrous solvent (e.g., tetrahydrofuran (THF))
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-chloroquinazoline in anhydrous THF.
- Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
- Slowly add the in situ trapping metalation reagent (e.g., LDA) to the cooled solution while stirring. Maintain the low temperature during the addition.
- Stir the reaction mixture at -78 °C for the time required to achieve complete metalation (this can be monitored by TLC).
- In a separate flask, prepare a solution of iodine in anhydrous THF.
- Slowly add the iodine solution to the reaction mixture at -78 °C.
- After the addition is complete, allow the reaction to stir for an additional period at -78 °C.
- Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
- Allow the mixture to warm to room temperature.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford **4-Chloro-8-iodoquinazoline**. A reported yield for this transformation is 83%.<sup>[3]</sup>

## Key Reactions and Applications in Drug Discovery

The strategic placement of the chloro and iodo substituents on the quinazoline ring allows for selective functionalization through various cross-coupling reactions. The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution, while the iodine at the 8-position is amenable to palladium-catalyzed cross-coupling reactions. This dual reactivity is highly valuable in the synthesis of complex molecules, particularly in the development of kinase inhibitors.

### Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. In the context of **4-Chloro-8-iodoquinazoline**, this reaction is typically employed to introduce an aniline moiety at the 4-position, a key structural feature of many EGFR and VEGFR inhibitors.

General Experimental Protocol:

- Reactants: **4-Chloro-8-iodoquinazoline**, a primary or secondary amine (e.g., a substituted aniline).
- Catalyst: A palladium(0) source (e.g.,  $\text{Pd}_2(\text{dba})_3$ ) and a suitable phosphine ligand (e.g., BINAP, Xantphos).
- Base: A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate).
- Solvent: Anhydrous, aprotic solvent (e.g., toluene, dioxane).

Procedure:

- To an oven-dried reaction vessel, add **4-Chloro-8-iodoquinazoline**, the amine, the palladium catalyst, the phosphine ligand, and the base.

- Evacuate and backfill the vessel with an inert gas (e.g., argon) multiple times.
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
- Filter the mixture through a pad of celite to remove the palladium catalyst.
- Wash the filtrate with water and brine.
- Dry the organic layer, concentrate, and purify the product by column chromatography.

## Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. This reaction can be used to introduce aryl or heteroaryl substituents at the 8-position of the quinazoline ring, allowing for further structural diversification.

General Experimental Protocol:

- Reactants: **4-Chloro-8-iodoquinazoline**, an arylboronic acid or ester.
- Catalyst: A palladium(0) or palladium(II) catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{PdCl}_2(\text{dppf})$ ).
- Base: An aqueous solution of a base (e.g., sodium carbonate, potassium phosphate).
- Solvent: A mixture of an organic solvent and water (e.g., toluene/water, dioxane/water).

Procedure:

- In a reaction flask, combine **4-Chloro-8-iodoquinazoline**, the arylboronic acid, the palladium catalyst, and the base.
- Add the solvent mixture and degas the solution by bubbling with an inert gas for 15-20 minutes.

- Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC or LC-MS).
- Cool the reaction to room temperature and add water and an organic solvent for extraction.
- Separate the organic layer, wash with brine, dry, and concentrate.
- Purify the crude product by column chromatography.

## Role in Targeting Signaling Pathways

Derivatives of **4-Chloro-8-iodoquinazoline**, particularly 4-anilinoquinazolines, are extensively investigated as inhibitors of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The primary targets of these compounds are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.<sup>[5][6]</sup> Inhibition of these pathways can lead to the suppression of tumor growth.

## EGFR Signaling Pathway

The EGFR signaling cascade is initiated by the binding of ligands such as EGF, leading to receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites for adaptor proteins, activating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. 4-Anilinoquinazoline derivatives act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting these downstream signals.<sup>[5]</sup>



[Click to download full resolution via product page](#)

Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.

## VEGFR Signaling Pathway

The VEGFR signaling pathway plays a crucial role in angiogenesis, the formation of new blood vessels. Ligands like VEGF bind to VEGFRs on endothelial cells, triggering dimerization and autophosphorylation. This activates downstream signaling cascades, including the PLC $\gamma$ -PKC and RAS-MAPK pathways, which promote endothelial cell migration, proliferation, and survival, leading to new blood vessel formation. 4-Anilinoquinazoline derivatives can also inhibit VEGFR kinases, thereby disrupting tumor-induced angiogenesis.<sup>[6]</sup>



[Click to download full resolution via product page](#)

Caption: VEGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.

## Conclusion

**4-Chloro-8-iodoquinazoline** is a high-value chemical intermediate with significant applications in the field of drug discovery, particularly in the synthesis of targeted cancer therapeutics. Its versatile reactivity allows for the construction of diverse molecular architectures based on the privileged quinazoline scaffold. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists working towards the development of novel kinase inhibitors and other biologically active molecules. This guide provides a foundational resource to support these endeavors.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 4. [jk-sci.com](https://jk-sci.com) [jk-sci.com]
- 5. [benchchem.com](https://benchchem.com) [benchchem.com]
- 6. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Chloro-8-iodoquinazoline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b175156#4-chloro-8-iodoquinazoline-cas-number-and-supplier>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)